2-CHLORO-N,N-DIMETHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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Overview
Description
2-Chloro-N,N-dimethyl-4-(N-methylmethanesulfonamido)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, dimethylamino group, and a sulfonamide group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-4-(N-methylmethanesulfonamido)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, N,N-dimethylamine, and N-methylmethanesulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-dimethyl-4-(N-methylmethanesulfonamido)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted benzamides, where the chloro group is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reaction conditions but may include oxidized or reduced forms of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N,N-dimethyl-4-(N-methylmethanesulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dimethyl-4-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets. The chloro group and the sulfonamide moiety play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylbenzamide
- 4-Chloro-N,N-dimethylbenzamide
- N,N-Dimethyl-4-(methylsulfonamido)benzamide
Uniqueness
2-Chloro-N,N-dimethyl-4-(N-methylmethanesulfonamido)benzamide is unique due to the presence of both a chloro group and a sulfonamide group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-13(2)11(15)9-6-5-8(7-10(9)12)14(3)18(4,16)17/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZRGXUVWXCWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N(C)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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